molecular formula C12H26N2 B1385890 N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine CAS No. 1040691-47-1

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

Cat. No.: B1385890
CAS No.: 1040691-47-1
M. Wt: 198.35 g/mol
InChI Key: RUTCQQXZNLCDRZ-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is an organic compound with the molecular formula C12H26N2 It is a diamine with a cyclohexyl group, an ethyl group, and a methyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine typically involves the reaction of cyclohexylamine with ethylamine and methylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve the use of solvents to dissolve the reactants and improve the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, helps to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates as electrophiles. The reactions are usually performed in polar aprotic solvents to enhance the nucleophilicity of the amine groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted amines.

Scientific Research Applications

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a pharmacologically active agent.

    Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-1,3-propanediamine: Similar structure but lacks the ethyl and methyl groups.

    N-Ethyl-1,3-propanediamine: Similar structure but lacks the cyclohexyl and methyl groups.

    N-Methyl-1,3-propanediamine: Similar structure but lacks the cyclohexyl and ethyl groups.

Uniqueness

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is unique due to the presence of all three substituents (cyclohexyl, ethyl, and methyl) on the nitrogen atoms. This unique combination of groups imparts specific chemical and physical properties to the compound, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N'-cyclohexyl-N-ethyl-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-13-10-7-11-14(2)12-8-5-4-6-9-12/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTCQQXZNLCDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN(C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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